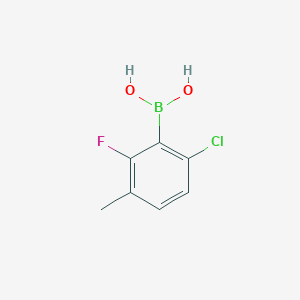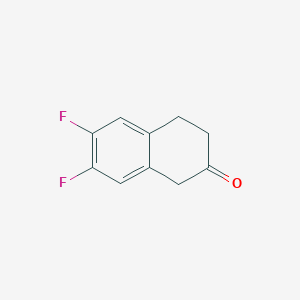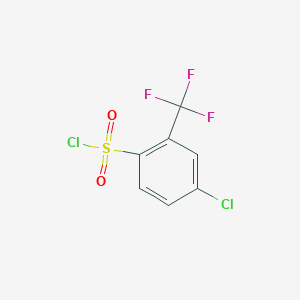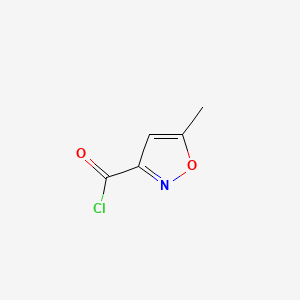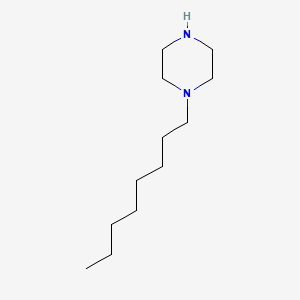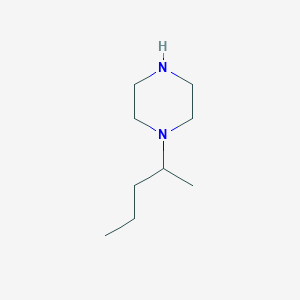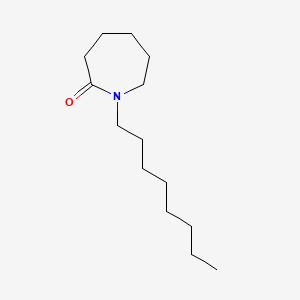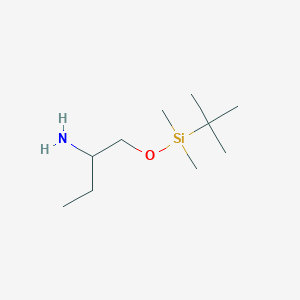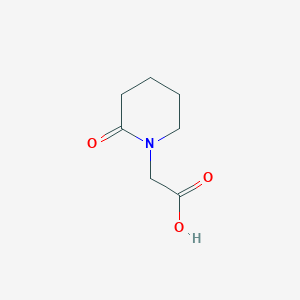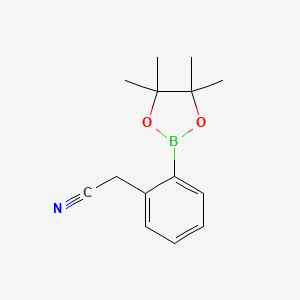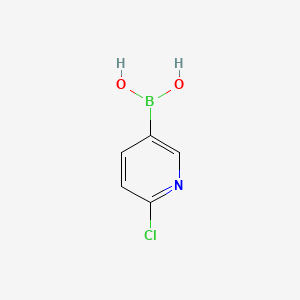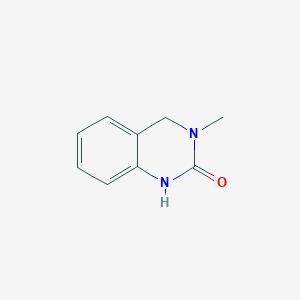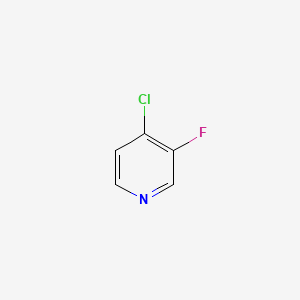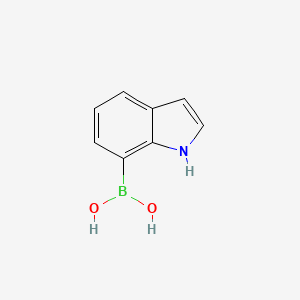
Indole-7-boronic acid
Vue d'ensemble
Description
Indole-7-boronic Acid is a reagent used in the preparation of pyridineamines with inhibitory and antitumor activities against small cell lung cancer .
Synthesis Analysis
Indolylboronic acids are synthesized by various strategies involving the reactions with electrophilic compounds. These methods are preferred for modifying indoles as indolylboronic acids are easily available, stable, non-toxic . Protodeboronation of pinacol boronic esters is also reported .Chemical Reactions Analysis
Indolylboronic acids react with electrophilic compounds to synthesize substituted indoles . They are also involved in Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters is another reaction involving boronic acids .Applications De Recherche Scientifique
Catalysis in Synthesis
Indole-7-boronic acid is notably used in the synthesis of various organic compounds. For instance, boronic acid accelerates a three-component reaction for synthesizing α-sulfanyl-substituted indole-3-acetic acids, highlighting its role in catalyzing product formation through activation of α-hydroxy groups in α-hydroxycarboxylic acid intermediates (Das, Watanabe, Morimoto, & Ohshima, 2017). Another example is the synthesis of indole substituted twistenediones from 2-quinonyl boronic acid, where boronic acid facilitates site-selective conjugate addition and intramolecular cycloaddition (Rojas-Martín, Veguillas, Ribagorda, & Carreño, 2013).
Electroanalytical Applications
Indole-7-boronic acid plays a role in electroanalytical chemistry. A study used a boron-doped diamond electrode for the determination of indole-3-acetic acid, a phytohormone, demonstrating its usefulness in analytical applications (Yardım & Erez, 2010).
Pharmaceutical and Biomedical Applications
In pharmaceutical research, indole-7-boronic acid derivatives are used in developing novel compounds with potential therapeutic applications. For instance, rhodium-catalyzed direct C–H arylation of indoles with aryl boronic acids under mild conditions has been developed, leading to the synthesis of biologically active polycyclic indole derivatives (Wang, Qu, Li, & Peng, 2015). Additionally, boronic acid polymers, including those derived from indole-7-boronic acid, have shown value in biomedical applications like HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).
Sensing and Detection
The use of boronic acid, including indole-7-boronic acid derivatives, in sensing and detection applications is significant. For example, boronic acid interacts with diols to form five- or six-membered rings, which can be used as reporters in fluorescent sensors for probing carbohydrates and bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Organoboron Complexes and Light Emission
Indole-7-boronic acid is integral in synthesizing organoboron complexes. The synthesis of these complexes, based on 7-(azaheteroaryl)indole ligands, allows fine-tuning of electronic structures, which is crucial for applications in organic electronics and biomedicine. These complexes have been used in cell bioimaging due to their biocompatible fluorescence properties (Más‐Montoya et al., 2016).
Catalyst Reusability
In green chemistry, the reusability of catalysts like indole-7-boronic acid is a key factor. Studies show that boronic acid-based catalysts can be reused multiple times without losing their activity, which is vital for sustainable chemistry practices (Sajjadifar, Mansouri, & Miraninezhad, 2018).
Safety And Hazards
Orientations Futures
Boronic acids, including Indole-7-boronic acid, are increasingly utilized in diverse areas of research. They are used in various sensing applications, biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems . They are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Propriétés
IUPAC Name |
1H-indol-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABOMNOJYJNVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376872 | |
| Record name | Indole-7-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-7-boronic acid | |
CAS RN |
210889-31-9 | |
| Record name | Indole-7-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-7-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



